

# Application Notes and Protocols for PF-07265028 in Cell Culture

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## Compound of Interest

Compound Name: PF-07265028

Cat. No.: B15613986

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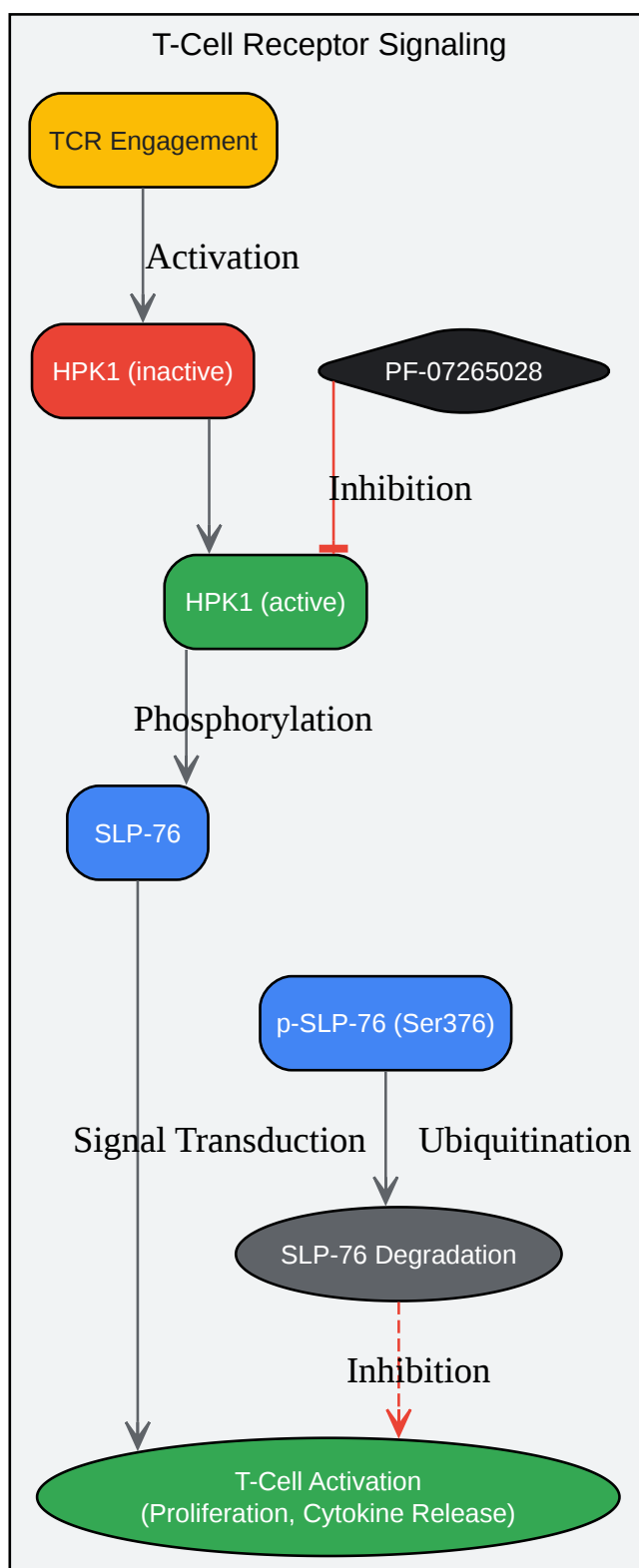
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PF-07265028** is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1).<sup>[1][2][3]</sup> HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling.<sup>[4]</sup> By inhibiting HPK1, **PF-07265028** blocks a key negative feedback loop in T-cells, leading to enhanced T-cell activation, proliferation, and cytokine production. These application notes provide detailed protocols for the use of **PF-07265028** in cell culture to study its effects on T-cell function.

## Mechanism of Action

Upon T-cell receptor (TCR) engagement with an antigen, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which results in the ubiquitination and subsequent proteasomal degradation of SLP-76. This cascade dampens the T-cell activation signal. **PF-07265028** inhibits the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thereby sustaining the TCR signal, which leads to a more robust immune response.<sup>[4]</sup>



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HPK1 Signaling Pathway and Inhibition by **PF-07265028**.

## Quantitative Data Summary

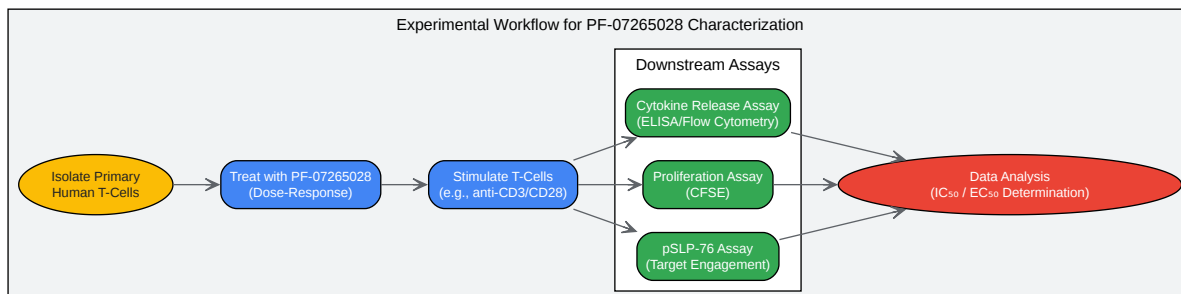
The following table summarizes the available quantitative data for the in vitro cellular activity of **PF-07265028**.

Parameter	Cell Type	Assay	Value	Reference
pSLP-76 (Ser376) Inhibition	Not Specified	Cellular Assay	IC <sub>50</sub> = 17 nM	<a href="#">[5]</a> <a href="#">[6]</a>
T-Cell Proliferation	Primary Human T-Cells	CFSE Dilution Assay	Dose-dependent increase	<a href="#">[7]</a>
Cytokine Production (IL-2, IFN-γ)	Primary Human CD4+ & CD8+ T- Cells	Cytokine Release Assay	Dose-dependent increase	<a href="#">[7]</a>

Note: Specific EC<sub>50</sub> values for T-cell proliferation and cytokine production for **PF-07265028** are not publicly available. It is recommended to perform a dose-response study starting from concentrations around the pSLP-76 IC<sub>50</sub> to determine the optimal concentration for these functional assays.

## Experimental Protocols

The following protocols are adapted for the use of **PF-07265028** from standard methods for evaluating HPK1 inhibitors.



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General Experimental Workflow for **PF-07265028**.

## Protocol 1: Inhibition of SLP-76 Phosphorylation in Primary Human T-Cells

This protocol is designed to measure the direct target engagement of **PF-07265028** by quantifying the phosphorylation of its downstream target, SLP-76.

Materials:

- **PF-07265028**
- Primary Human T-Cells
- RPMI-1640 medium with 10% FBS
- Anti-CD3 and Anti-CD28 antibodies
- RIPA lysis buffer with protease and phosphatase inhibitors
- Antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Mouse anti-total SLP-76, Rabbit anti- $\beta$ -actin

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

#### Procedure:

- Cell Culture: Culture primary human T-cells in RPMI-1640 supplemented with 10% FBS.
- Compound Treatment: Pre-incubate T-cells with a dose range of **PF-07265028** (e.g., 0.1 nM to 1  $\mu$ M) for 1-2 hours. Include a DMSO vehicle control.
- T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 15-30 minutes.
- Cell Lysis: Pellet the cells and lyse with ice-cold RIPA buffer.
- Western Blotting:
  - Determine protein concentration and normalize samples.
  - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane and probe with primary antibodies for pSLP-76, total SLP-76, and  $\beta$ -actin.
  - Incubate with appropriate HRP-conjugated secondary antibodies.
  - Visualize bands using a chemiluminescent substrate.
- Data Analysis: Quantify band intensities and normalize the pSLP-76 signal to total SLP-76 and the loading control. Calculate the  $IC_{50}$  value from the dose-response curve.

## Protocol 2: T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the effect of **PF-07265028** on T-cell proliferation.

#### Materials:

- **PF-07265028**

- Isolated Primary Human T-Cells
- Carboxyfluorescein succinimidyl ester (CFSE)
- RPMI-1640 medium with 10% FBS
- Anti-CD3 and Anti-CD28 antibodies
- Flow cytometer

#### Procedure:

- CFSE Labeling: Resuspend T-cells in PBS and label with CFSE (final concentration 1-5  $\mu$ M) for 10-15 minutes at 37°C. Quench the reaction with cold complete medium.
- Cell Culture and Treatment: Wash and resuspend the CFSE-labeled T-cells. Plate the cells and treat with a dose range of **PF-07265028**.
- T-Cell Stimulation: Add anti-CD3/CD28 antibodies to stimulate proliferation.
- Incubation: Culture the cells for 3-5 days.
- Flow Cytometry: Harvest the cells and analyze by flow cytometry.
- Data Analysis: Gate on the T-cell population and analyze the CFSE fluorescence histogram. Each peak of reduced fluorescence represents a cell division. Quantify the percentage of proliferated cells.

## Protocol 3: Cytokine Release Assay (IL-2 and IFN- $\gamma$ )

This protocol quantifies the effect of **PF-07265028** on the production of key T-cell effector cytokines.

#### Materials:

- **PF-07265028**
- Primary Human T-Cells or PBMCs

- RPMI-1640 medium with 10% FBS
- Anti-CD3 and Anti-CD28 antibodies
- Human IL-2 and IFN- $\gamma$  ELISA kits or antibodies for intracellular cytokine staining (ICS)
- Brefeldin A (for ICS)

#### Procedure (ELISA):

- Cell Culture and Treatment: Plate T-cells and treat with a dose range of **PF-07265028**.
- T-Cell Stimulation: Add anti-CD3/CD28 antibodies.
- Incubation: Culture for 24-48 hours.
- Supernatant Collection: Centrifuge the plate and collect the supernatant.
- ELISA: Perform the IL-2 and IFN- $\gamma$  ELISAs on the supernatants according to the manufacturer's instructions.
- Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Determine the EC<sub>50</sub> value for the **PF-07265028**-mediated increase in cytokine production.

#### Procedure (Intracellular Cytokine Staining):

- Follow steps 1 and 2 from the ELISA protocol.
- Protein Transport Inhibition: During the last 4-6 hours of culture, add Brefeldin A to the wells to cause intracellular cytokine accumulation.
- Staining: Harvest, fix, and permeabilize the cells. Stain with fluorescently labeled antibodies against CD4, CD8, IL-2, and IFN- $\gamma$ .
- Flow Cytometry: Analyze the cells by flow cytometry.

- Data Analysis: Gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells positive for IL-2 and IFN- $\gamma$ .

## Handling and Storage of PF-07265028

- Storage: Store **PF-07265028** as a solid at -20°C for long-term storage.
- Stock Solution: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
- Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level (typically  $\leq 0.1\%$ ).
- Safety: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Minimize dust generation and accumulation if handling the solid form.<sup>[1]</sup>

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